![molecular formula C26H30N2O5 B13389486 (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13389486.png)
(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(5-Ethenyl-1-azabicyclo[222]octan-2-yl)-quinolin-4-ylmethanol;3-oxo-2-oxabicyclo[221]heptane-5-carboxylic acid” is a complex organic molecule that combines two distinct bicyclic structures The first part of the compound, (5-Ethenyl-1-azabicyclo[222]octan-2-yl)-quinolin-4-ylmethanol, features a quinoline moiety attached to a bicyclic azabicyclo structure The second part, 3-oxo-2-oxabicyclo[221]heptane-5-carboxylic acid, is a bicyclic lactone with a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol typically involves the following steps:
Formation of the Azabicyclo Structure: The azabicyclo structure can be synthesized through a series of cyclization reactions involving appropriate precursors. For example, starting from a suitable amine and an alkene, the bicyclic structure can be formed via intramolecular cyclization.
Attachment of the Quinoline Moiety: The quinoline moiety can be introduced through a nucleophilic substitution reaction. The azabicyclo structure can be reacted with a quinoline derivative under suitable conditions to form the desired product.
Formation of the Methanol Group: The methanol group can be introduced through a reduction reaction. The quinoline-attached azabicyclo structure can be reduced using a suitable reducing agent to form the methanol group.
The synthesis of 3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid involves:
Formation of the Bicyclic Lactone: The bicyclic lactone can be synthesized through a Diels-Alder reaction involving a suitable diene and dienophile. The resulting product can be further oxidized to form the lactone structure.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a hydrolysis reaction. The lactone can be hydrolyzed under acidic or basic conditions to form the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced at various functional groups, such as the quinoline moiety or the carboxylic acid group, to form corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline moiety or the azabicyclo structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific biological pathways or receptors.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new synthetic methodologies.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules, such as proteins or nucleic acids.
Industrial Applications: The compound can be used in the development of new materials or as a catalyst in various chemical reactions.
作用機序
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The quinoline moiety, for example, is known to interact with various biological targets, including DNA and proteins. The azabicyclo structure may also play a role in modulating the compound’s biological activity.
類似化合物との比較
Similar Compounds
Cinchonidine: A similar compound with a quinoline moiety and a bicyclic structure.
Cinchona Alkaloids: A class of compounds with similar structural features and biological activities.
Uniqueness
The uniqueness of (5-Ethenyl-1-azabicyclo[222]octan-2-yl)-quinolin-4-ylmethanol;3-oxo-2-oxabicyclo[221]heptane-5-carboxylic acid lies in its combination of two distinct bicyclic structures, which may confer unique chemical and biological properties
特性
分子式 |
C26H30N2O5 |
|---|---|
分子量 |
450.5 g/mol |
IUPAC名 |
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid |
InChI |
InChI=1S/C19H22N2O.C7H8O4/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;8-6(9)4-1-3-2-5(4)7(10)11-3/h2-7,9,13-14,18-19,22H,1,8,10-12H2;3-5H,1-2H2,(H,8,9) |
InChIキー |
BDVKLMPZTGFPDI-UHFFFAOYSA-N |
正規SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.C1C2CC(C1C(=O)O2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2,5-Dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B13389406.png)

![2-Biphenyl-4-yl-6-chloro-3-piperazin-1-ylmethyl imidazo[1,2-a]pyridine](/img/structure/B13389419.png)
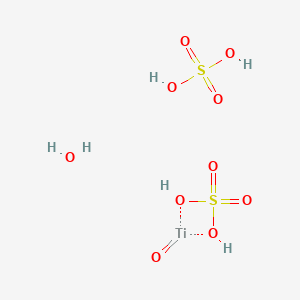
![8-acetyl-11-hydroxy-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B13389435.png)
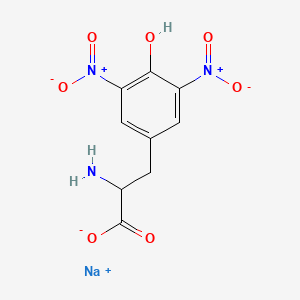

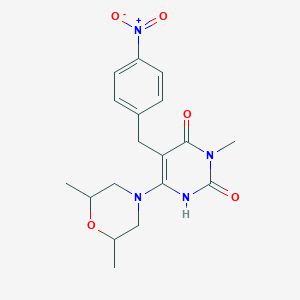
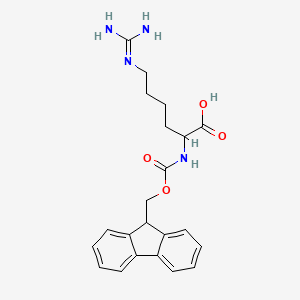
![N-[1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)furan-2-carboxamide;hydrochloride](/img/structure/B13389469.png)

![4-[[3a-[2-[[1-(4-chlorophenyl)cyclopropyl]amino]-2-oxoacetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B13389477.png)
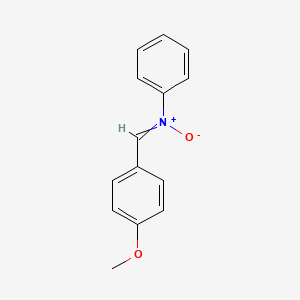
![Sodium 6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonylamino]-3,3-dimethyl-7-oxidanylidene-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate hydrate](/img/structure/B13389497.png)
